molecular formula C19H17NO4S B2984381 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-6-methyl-2H-chromen-2-one CAS No. 950281-62-6

3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-6-methyl-2H-chromen-2-one

Cat. No.: B2984381
CAS No.: 950281-62-6
M. Wt: 355.41
InChI Key: BFKFZDHZOMRENQ-UHFFFAOYSA-N
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Description

3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-6-methyl-2H-chromen-2-one is an intriguing compound that belongs to the class of heterocyclic organic molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-6-methyl-2H-chromen-2-one involves a multi-step process typically starting with the formation of the core chromone structure. One common approach is through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent steps include the sulfonylation of the chromone core and the attachment of the isoquinoline unit via nucleophilic substitution or coupling reactions.

Industrial Production Methods

Scaling up the synthesis for industrial production requires optimizing each step to maximize yield and purity while minimizing costs and environmental impact. Continuous flow synthesis and green chemistry principles are often employed to achieve these objectives.

Chemical Reactions Analysis

Types of Reactions

3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-6-methyl-2H-chromen-2-one can undergo various types of chemical reactions:

  • Oxidation: Transformation of specific functional groups into more oxidized states.

  • Reduction: Reduction of certain moieties within the compound.

  • Substitution: Nucleophilic or electrophilic substitution reactions on the isoquinoline or chromone rings.

Common Reagents and Conditions

Some reagents frequently used in reactions involving this compound include hydrogenation catalysts for reductions, oxidizing agents like potassium permanganate, and various nucleophiles and electrophiles for substitution reactions. Typical conditions may range from room temperature to elevated temperatures, depending on the desired transformation.

Major Products

The products of these reactions vary widely, depending on the specific chemical process involved. Products can include modified chromone derivatives, sulfonylated compounds, or new heterocyclic structures.

Scientific Research Applications

Chemistry

In chemistry, this compound is valuable for studying reaction mechanisms and developing new synthetic methodologies. Its unique structure allows for diverse reactivity, making it a model compound in organic synthesis research.

Biology and Medicine

Biologically, 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-6-methyl-2H-chromen-2-one has shown potential as a therapeutic agent. It may interact with various biological targets, exhibiting properties such as anti-inflammatory, anticancer, or antimicrobial activities. Research is ongoing to fully elucidate its biomedical applications.

Industry

Industrially, this compound's unique properties make it suitable for applications in material science, such as the development of new polymers or coatings with specific functional attributes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonylated chromones and isoquinoline derivatives, such as:

  • 3-sulfonyl-6-methyl-2H-chromen-2-one

  • 3-(isoquinolin-2-yl)sulfonyl-2H-chromen-2-one

Uniqueness

The distinct combination of the isoquinoline, sulfonyl, and chromone moieties in 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-6-methyl-2H-chromen-2-one provides unique chemical and biological properties. This structural configuration enhances its reactivity and potential therapeutic benefits compared to its analogs.

This compound stands out as a compound of significant interest in various scientific fields due to its versatile chemical behavior and potential applications. Continued research and development will likely uncover even more uses and insights into its properties.

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-6-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c1-13-6-7-17-16(10-13)11-18(19(21)24-17)25(22,23)20-9-8-14-4-2-3-5-15(14)12-20/h2-7,10-11H,8-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKFZDHZOMRENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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